molecular formula C20H16N4O4S2 B3003293 (Z)-methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-58-2

(Z)-methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3003293
CAS No.: 865199-58-2
M. Wt: 440.49
InChI Key: NUGGDIRPKDAFND-ATJXCDBQSA-N
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Description

(Z)-Methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative featuring a fused acetamido group at position 6 and a benzo[d]thiazole-6-carbonyl imino substituent at position 2. Its (Z)-stereochemistry arises from the imino group’s configuration, which influences molecular interactions in biological systems. The compound’s synthesis likely involves coupling reactions similar to those described for related benzothiazoles, such as the condensation of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with amines or esters under reflux conditions .

Properties

IUPAC Name

methyl 2-[6-acetamido-2-(1,3-benzothiazole-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c1-11(25)22-13-4-6-15-17(8-13)30-20(24(15)9-18(26)28-2)23-19(27)12-3-5-14-16(7-12)29-10-21-14/h3-8,10H,9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGGDIRPKDAFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Key Substituents Bioactivity (IC₅₀ or EC₅₀) Synthesis Method Reference
(Z)-Methyl 2-(6-acetamido-2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Acetamido, benzo[d]thiazole-6-carbonyl imino, methyl ester Not reported Likely coupling reaction
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (Compound 22) Acetamido, carboxamide, pyridinylamino propyl BRAFV600E kinase: 7.9 μM Amine coupling reaction
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Indole, cyano, ethyl ester Not reported Three-component reaction
Key Observations:

Bioactivity: Compound 22’s BRAF kinase inhibition highlights the importance of carboxamide and pyridinylamino propyl groups in enhancing target binding. The absence of these groups in the (Z)-methyl compound may reduce kinase affinity, though its ester group could improve membrane permeability .

Synthesis : The (Z)-methyl compound’s synthesis likely mirrors methods used for carboxamide analogs but substitutes esters for amines, altering solubility and reactivity .

Physicochemical Properties

  • Molecular Weight : At ~450–500 g/mol, the compound falls within the range of bioactive benzothiazoles, though higher molecular weight may limit blood-brain barrier penetration .

Bioactivity Context

While plant-derived benzothiazoles (e.g., salternamides) from marine actinomycetes often exhibit antimicrobial or anticancer properties , synthetic analogs like Compound 22 prioritize kinase inhibition. The (Z)-methyl compound’s bioactivity may align with these trends but requires empirical validation .

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